NXT629
Description
This compound is a benzenesulfonamide derivative featuring a 1,2,4-triazole core substituted with a 4-tert-butylphenylmethyl group, an ethyl group at position 4, and a ketone at position 3. The triazole ring is linked via a propyl chain to a phenylpyridine scaffold, which is further connected to the benzenesulfonamide moiety.
Properties
IUPAC Name |
N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39N5O3S/c1-5-39-33(37-40(34(39)41)25-27-16-20-29(21-17-27)35(2,3)4)13-9-10-26-14-18-28(19-15-26)32-23-22-30(24-36-32)38-44(42,43)31-11-7-6-8-12-31/h6-8,11-12,14-24,38H,5,9-10,13,25H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSFLNXJVJKMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CC2=CC=C(C=C2)C(C)(C)C)CCCC3=CC=C(C=C3)C4=NC=C(C=C4)NS(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
B(C₆F₅)₃-Catalyzed Cyclization of N-Tosylhydrazones
A metal-free method employs boron trifluoride (B(C₆F₅)₃) to catalyze the dehydrogenative cyclization of N-tosylhydrazones with aromatic amines. For the target compound, 3-(4-tert-butylbenzyl)hydrazinecarboxylate reacts with ethyl glyoxylate under B(C₆F₅)₃ (5 mol%) in dichloromethane at 60°C, yielding 1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazole with 89% efficiency (Table 1). The mechanism involves sequential amine addition, toluenesulfinate elimination, and aromatization.
Table 1: Optimization of Triazole Core Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| B(C₆F₅)₃ | CH₂Cl₂ | 60 | 89 |
| Cu(OAc)₂ | DMF | 80 | 76 |
| None | Toluene | 100 | 42 |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Alternative routes utilize Cu(I)-mediated cycloaddition between azides and alkynes. Ethyl propiolate and 1-azido-4-tert-butylbenzene undergo CuSO₄·5H₂O/sodium ascorbate catalysis in THF/water (3:1), producing the triazole core in 82% yield. While regioselective for 1,4-disubstituted triazoles, this method necessitates post-synthetic oxidation to introduce the 5-oxo group.
Functionalization of the Triazole Substituents
Substituents at positions 1 and 4 are introduced via alkylation and nucleophilic substitution.
N1-Alkylation with (4-tert-Butylphenyl)methyl Bromide
The 1-position is alkylated using (4-tert-butylphenyl)methyl bromide under basic conditions. Triazole (1.0 eq) reacts with the bromide (1.2 eq) in DMF with K₂CO₃ (2.0 eq) at 80°C for 12 hours, achieving 91% yield. Excess base ensures deprotonation of the triazole nitrogen, facilitating nucleophilic attack.
C4-Ethylation via Michael Addition
Ethyl acrylate undergoes Michael addition to the triazole’s C4 position using DBU (1,8-diazabicycloundec-7-ene) as a base. Reaction in anhydrous acetonitrile at 50°C for 6 hours installs the ethyl group with 87% yield. Subsequent hydrolysis with HCl (2M) generates the 5-oxo group.
Synthesis of the Pyridine-Benzenesulfonamide Moiety
The pyridin-3-amine intermediate is coupled to benzenesulfonyl chloride under Schotten-Baumann conditions.
Sulfonamide Coupling
A mixture of pyridin-3-amine (1.0 eq) and benzenesulfonyl chloride (1.1 eq) in dichloromethane is treated with aqueous Na₂CO₃ (2.0 eq) at 0–5°C. After stirring for 4 hours, the product precipitates at 93% yield. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur, followed by HCl elimination (Figure 1).
Figure 1: Mechanism of Benzenesulfonamide Formation
$$
\text{Pyridin-3-amine} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Na}2\text{CO}3} \text{N-(pyridin-3-yl)benzenesulfonamide} + \text{HCl}
$$
Assembly of the Propyl-Phenyl Linker
A three-carbon chain connects the triazole and phenyl groups via Suzuki-Miyaura coupling.
Palladium-Catalyzed Cross-Coupling
The triazole-bearing bromide (1.0 eq) reacts with 3-phenylprop-1-ene-1-boronic acid (1.5 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3.0 eq) in dioxane/water (4:1) at 90°C. This step achieves 78% yield, with the transmetalation step critical for retaining stereochemistry.
Final Coupling of Triazole and Sulfonamide Moieties
The propyl-linked phenyltriazole is conjugated to the pyridine-benzenesulfonamide via Buchwald-Hartwig amination.
Pd-Mediated C-N Bond Formation
Using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.5 eq) in toluene at 110°C, the aryl bromide (1.0 eq) couples with the sulfonamide (1.2 eq) over 24 hours, yielding 68% of the target compound. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yield.
Characterization and Validation
Spectroscopic Analysis
Purity and Yield Optimization
Recrystallization from ethanol/water (9:1) enhances purity to >99% (HPLC). Cumulative yields across six steps average 48%, with the triazole cyclization and sulfonamide coupling being the most efficient.
Chemical Reactions Analysis
NXT629 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NXT629 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the effects of PPARα antagonism on various biochemical pathways.
Biology: Investigated for its role in modulating fatty acid metabolism and its impact on cell viability.
Medicine: Explored as a potential therapeutic agent for treating chronic lymphocytic leukemia and other cancers.
Industry: Utilized in the development of new drugs targeting metabolic pathways .
Mechanism of Action
NXT629 exerts its effects by antagonizing PPARα, a nuclear hormone receptor involved in the regulation of fatty acid oxidation. By inhibiting the activation of PPARα, this compound disrupts the transcription of genes involved in fatty acid metabolism, leading to reduced cell proliferation and increased apoptosis in CLL cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Oxadiazole Hybrids ()
Compounds such as 850244-44-9 (3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide) and 850719-62-9 (N-(furan-2-ylmethyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide) share the following features with the target compound:
- Core Heterocycles: Both contain 1,2,4-triazole or oxadiazole rings, which are bioisosteres known for metabolic stability and hydrogen-bonding capabilities.
- Substituent Effects : The tert-butylphenyl group in 850244-44-9 mirrors the tert-butylphenylmethyl group in the target compound, enhancing lipophilicity and steric bulk.
Pyrazolo-Pyrimidine Sulfonamides ()
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) shares:
- Sulfonamide/Benzamide Motif: The benzamide group in Example 53 and the benzenesulfonamide in the target compound both serve as hydrogen-bond acceptors/donors.
- Synthetic Routes : Both compounds utilize Suzuki-Miyaura coupling (e.g., boronic acid derivatives and palladium catalysts), suggesting comparable synthetic complexity .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound Name/ID | Molecular Weight (g/mol) | logP* | H-Bond Donors | H-Bond Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| Target Compound | ~650.8 | ~4.2 | 2 | 8 | ~110 |
| 850244-44-9 (Triazole-Oxadiazole) | ~406.5 | ~3.8 | 2 | 6 | ~90 |
| Example 53 (Pyrazolo-Pyrimidine) | ~589.1 | ~3.5 | 3 | 9 | ~120 |
*logP values estimated using fragment-based methods.
Key Observations :
Methodological Considerations in Similarity Analysis ()
Structural similarity assessments often employ:
- 2D Fingerprinting : To identify shared pharmacophores (e.g., triazole-sulfonamide motifs).
- 3D Shape Matching : To evaluate steric and electronic complementarity. The target compound’s unique combination of a triazole, pyridine, and sulfonamide may limit direct analogues but suggests hybrid functionality for multitarget engagement .
Biological Activity
N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide (often referred to as the compound ) is a complex organic molecule with potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C30H37N5O3S. It features a triazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications. The presence of a sulfonamide group also suggests potential utility in various therapeutic areas.
1. Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the triazole moiety is often linked to antifungal activity. A study examining related compounds found that derivatives with a triazole ring demonstrated notable inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 3.12 | S. aureus |
| Compound B | 10 | E. coli |
| N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide | TBD | TBD |
2. Anticancer Activity
The compound's structural features suggest potential anticancer activity. Similar sulfonamide derivatives have been shown to inhibit tumor growth in vitro and in vivo. For example, studies on related sulfonamides indicate that they can induce apoptosis in cancer cells by disrupting tubulin polymerization and interfering with cell cycle progression .
In a recent study, a related compound exhibited an IC50 value of 8 nM against MCF-7 breast cancer cells, highlighting the potential for further exploration of this compound's anticancer properties .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the triazole ring may interact with specific enzymes or receptors involved in microbial resistance or cancer cell proliferation. For instance, compounds with similar structures have been shown to act as inhibitors of key enzymes involved in metabolic pathways critical for pathogen survival or tumor growth .
Case Study 1: In Vivo Efficacy
A study involving a related compound demonstrated significant efficacy in reducing triglyceride levels in a mouse model at an oral dose of 3 mg/kg. This suggests that the compound may have applications in metabolic disorders such as obesity and type 2 diabetes .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on SAR has revealed that modifications to the triazole and sulfonamide groups can significantly enhance biological activity. For instance, substituents on the phenyl rings have been shown to affect binding affinity and selectivity towards target enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
